A Technical Guide to the Synthesis and Properties of 6-Cyano-3-oxohexanoate and Its Derivatives
A Technical Guide to the Synthesis and Properties of 6-Cyano-3-oxohexanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data regarding 6-cyano-3-oxohexanoate and its closely related, pharmaceutically significant derivatives. While information directly pertaining to the discovery and isolation of 6-cyano-3-oxohexanoate is limited in publicly accessible literature, extensive research exists for its derivatives, particularly tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. This compound is a crucial intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins used to lower cholesterol.[1] This guide will focus on the synthesis, properties, and experimental protocols related to these key derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.
Physicochemical Properties
A summary of the computed physicochemical properties of 6-cyano-3-oxohexanoate and its parent acid is presented below. These properties are derived from publicly available chemical databases.
| Property | 6-Cyano-3-oxohexanoate | 6-Cyano-3-oxohexanoic acid | tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate |
| Molecular Formula | C7H8NO3- | C7H9NO3 | C11H17NO4 |
| Molecular Weight | 154.14 g/mol | 155.15 g/mol | 227.26 g/mol |
| IUPAC Name | 6-cyano-3-oxohexanoate | 6-cyano-3-oxohexanoic acid | tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate |
| InChI Key | UWPWZRNQCDVCKT-UHFFFAOYSA-M | UWPWZRNQCDVCKT-UHFFFAOYSA-N | CCQZKUWBWPJBPY-MRVPVSSYSA-N |
| CAS Number | 65193-87-5 | Not Available | 125988-01-4 |
| PubChem CID | 57352202 | 19927090 | 9794547 |
Data sourced from PubChem.[2][3][4]
Synthesis of Key Derivatives
The synthesis of 6-cyano-3-oxohexanoate derivatives is a critical step in the production of several pharmaceuticals. The following sections detail established chemical and enzymatic synthesis routes.
Chemical Synthesis of tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate
A widely documented method for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate involves the reaction of a protected cyano-hydroxy-butanoate with tert-butyl acetate.[1][5] This process is a key step in the synthesis of statin side chains. An improved, more efficient, and economical process has also been described, highlighting its industrial importance.[5]
A patented method outlines a process that avoids extremely low temperatures and hazardous reagents, making it more suitable for large-scale industrial application.[6] This method involves the simultaneous addition of tert-butyl acetate and (R)-4-cyano-3-hydroxy ethyl butyrate to a reaction mixture, yielding the desired product with high optical purity.[6]
| Product | Starting Materials | Yield | Optical Purity | Reference |
| tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate | tert-Butyl acetate, (R)-4-cyano-3-hydroxy ethyl butyrate | ~220 g (from scaled-up reaction) | 99.5% | [6] |
| Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate | Ethyl 4-cyano-3-hydroxybutanoate, tert-butyl diphenyl silyl chloride | 22 g | Not Specified | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates related to 6-cyano-3-oxohexanoate.
Protocol 1: Synthesis of Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate[1]
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Preparation: A solution of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml) is chilled to -5 to -10 °C under stirring.
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Reaction: Imidazole (6.5 g, 0.095 mol) is added to the solution, followed by tert-butyl diphenyl silyl chloride (15.7 g, 0.057 mol).
-
Stirring: The reaction mixture is stirred for 4 hours at room temperature.
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Work-up: Water (250 ml) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (100 ml).
-
Isolation: The combined organic layers are evaporated to yield the title compound.
Protocol 2: Synthesis of tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate[1]
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Lithium Diisopropylamide (LDA) Preparation: A solution of n-butyl lithium in hexane (14.4 ml, 0.21 mol) is added to a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml). The mixture is stirred at -5 to -10 °C for 30 minutes.
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Enolate Formation: The reaction is cooled to about -45 °C, and tert-butyl acetate (26 g, 0.21 mol) is added. The mixture is stirred at -20 to -30 °C for 1 hour.
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Coupling Reaction: A solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) is added to the reaction mixture at about -75 °C and stirred at -70 to -75 °C for 2 hours.
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Quenching and Extraction: Methanol (15 ml) is added, followed by water (200 ml). The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 200 ml).
-
Isolation: The combined organic layers are evaporated to give the title compound.
Protocol 3: Improved Synthesis of tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate[6]
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Solution Preparation:
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Solution A: Under a nitrogen atmosphere, tert-butyl acetate and 1,8-diazabicycloundec-7-ene are added to 2-methyltetrahydrofuran.
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Solution B: (R)-4-cyano-3-hydroxy ethyl butyrate is dissolved in 2-methyltetrahydrofuran.
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-
Reaction: Solution A and Solution B are dripped simultaneously into a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.
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Stirring: The reaction mixture is stirred for 1-5 hours after the addition is complete.
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Work-up: Water is added dropwise to the reaction system, and the mixture is allowed to separate.
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Isolation and Recovery: The organic phase is concentrated under reduced pressure to obtain the product. The solvent and 1,8-diazabicycloundec-7-ene can be recovered from the aqueous phase.
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
Enzymatic Synthesis Pathway
While a direct enzymatic synthesis for 6-cyano-3-oxohexanoate was not found, a related enzymatic synthesis of 6-cyano-4-oxohexanoic acid has been reported.[7][8] This reaction is catalyzed by the enzyme MenD.
Caption: Enzymatic synthesis of 6-cyano-4-oxohexanoic acid catalyzed by MenD.
Conclusion
The exploration of 6-cyano-3-oxohexanoate and its derivatives reveals a class of compounds with significant relevance in the pharmaceutical industry, particularly as precursors to statin drugs. While the parent compound remains less characterized, the synthetic routes to its hydroxylated tert-butyl ester are well-established and optimized for industrial-scale production. The methodologies presented, including both chemical and enzymatic approaches for related structures, provide a solid foundation for researchers engaged in the synthesis of complex pharmaceutical intermediates. Further research into the direct synthesis and biological activities of 6-cyano-3-oxohexanoate itself could unveil new applications and expand the chemical toolbox for drug discovery.
References
- 1. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]
- 2. 6-Cyano-3-oxohexanoate | C7H8NO3- | CID 57352202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Cyano-3-oxohexanoic acid | C7H9NO3 | CID 19927090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PT100943B - APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE - Google Patents [patents.google.com]
- 6. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
